exo-3-(1-Piperdinyl)tropane
Description
Historical Trajectories of Tropane (B1204802) Alkaloid Investigation
The investigation of tropane alkaloids has a history stretching back centuries, with plants from the Solanaceae family, such as deadly nightshade (Atropa belladonna) and henbane (Hyoscyamus niger), being known for their potent effects in traditional medicine and as poisons. acs.org The formal scientific journey began in the 19th century with the isolation of active principles like atropine (B194438). inhn.org A pivotal moment in understanding their chemical nature was the structural elucidation of the tropane ring system, which spurred further research into their synthesis. nih.gov
Sir Robert Robinson's biomimetic synthesis of tropinone (B130398) in 1917 stands as a landmark achievement, demonstrating how complex natural products could be assembled from simple precursors under conditions mimicking biological processes. nih.gov This work not only confirmed the structure of the tropane core but also laid a conceptual foundation for the biosynthesis and chemical synthesis of these molecules. nih.govinhn.org Throughout the 20th and into the 21st century, research has expanded dramatically, driven by the desire to understand the diverse pharmacological properties of these compounds and to create novel derivatives with improved therapeutic potential. tandfonline.comacs.org Bibliometric studies show a rapidly growing field of research, with thousands of researchers across numerous institutions contributing to the knowledge base of tropane alkaloids, focusing on biosynthesis, chemical synthesis, and determination methods.
Defining the 8-Azabicyclo[3.2.1]octane Core Structure within Chemical Biology
The defining feature of all tropane alkaloids is the 8-azabicyclo[3.2.1]octane scaffold. nih.govnih.gov This bicyclic structure is formed by the fusion of a piperidine (B6355638) and a pyrrolidine (B122466) ring, sharing a nitrogen atom and two carbon atoms. inhn.org The exact chemical name, 8-methyl-8-azabicyclo[3.2.1]octane, describes the methylated nitrogen at position 8, which is characteristic of many natural tropanes like tropine (B42219). inhn.org
This rigid, three-dimensional framework is of great interest in chemical biology and medicinal chemistry. acs.orgnih.gov Its conformational rigidity limits the spatial arrangement of substituents, which is a crucial factor in designing molecules that can bind with high specificity to biological targets such as receptors and transporters. nih.gov The stereochemistry of the substituents on the tropane ring, particularly at the C-3 position, dictates the molecule's orientation and interaction with these targets, leading to vastly different pharmacological profiles. For example, the orientation of the substituent at C-3 (alpha or beta, also referred to as endo or exo) can dramatically influence biological activity. nih.gov The development of synthetic methods to stereoselectively construct this scaffold is a major focus of organic chemistry research, as it allows for the creation of specific isomers for pharmacological evaluation. acs.org
Academic Classification and Significance of Synthetic Tropane Derivatives
While natural tropane alkaloids like atropine and cocaine are well-known, a vast number of synthetic derivatives have been created in academic and industrial research settings. tandfonline.cominhn.org These derivatives are often classified based on the nature and position of their substituents. A primary focus of synthetic efforts has been the modification of the C-3 position of the tropane ring, as this is a key determinant of activity. inhn.orgacs.org
Although specific academic research on exo-3-(1-Piperidinyl)tropane is not prominent in the available literature, its structure places it within the class of 3-substituted tropane analogs. Research in this area explores how different functional groups at the C-3 position influence interactions with biological targets, primarily monoamine transporters. For instance, studies on 3β-phenyltropane analogues have been extensive, aiming to understand the structure-activity relationships (SAR) for inhibitors of the dopamine (B1211576) (DAT), serotonin (B10506) (5-HTT), and norepinephrine (B1679862) (NET) transporters.
The synthesis of analogs with varied substituents—such as alkylthio, methylsulfinyl, and aminophenyl groups—has provided valuable data on how steric and electronic properties affect binding affinity and selectivity. nih.govnih.gov For example, piperidine-based compounds have been explored as "truncated" versions of tropanes, lacking the two-carbon bridge but retaining affinity for the dopamine transporter. nih.govutmb.edu The introduction of a piperidinyl group at the C-3 position of the tropane ring, as in the titular compound, represents a hybrid structure combining two important pharmacophoric scaffolds. Such modifications are pursued to explore new chemical space and to develop novel ligands with unique pharmacological profiles, potentially for applications in neuroscience research or as leads for new therapeutic agents. tandfonline.com The ability to perform late-stage functionalization at various positions on the tropane scaffold, including C-3, is a significant advancement that facilitates the rapid generation of diverse analogs for structure-activity relationship studies. acs.orgnih.gov
Research Data on 3-Substituted Tropane Analogs
The following table summarizes binding affinity data for a selection of synthetic 3-substituted tropane derivatives at monoamine transporters, illustrating the impact of structural modifications.
| Compound | Substituent at C-3 | Transporter Target | Binding Affinity (Ki, nM) |
| 7a | 4-methylthiophenyl | 5-HTT | 0.19 |
| 7a | 4-methylthiophenyl | DAT | 134 |
| 7a | 4-methylthiophenyl | NET | 60 |
| 7f | 4-methylsulfinylphenyl | 5-HTT | 0.61 |
| 7f | 4-methylsulfinylphenyl | DAT | 215 |
| 7f | 4-methylsulfinylphenyl | NET | 129 |
| 9a | 4-methylthiophenyl (N-fluoropropyl) | 5-HTT | 0.28 |
| 9a | 4-methylthiophenyl (N-fluoropropyl) | DAT | 239 |
| 9a | 4-methylthiophenyl (N-fluoropropyl) | NET | 88 |
| 5b | cyclo-(4-aminophenyl) (pimelic acid linker) | DAT | 3.8 (IC50) |
| 5e | cyclo-(4-aminophenyl) (sebacic acid linker) | 5-HTT | 1.9 |
Data sourced from studies on phenyltropane and cyclo-tropanemethanol analogues. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,5S)-8-methyl-3-piperidin-1-yl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2/c1-14-11-5-6-12(14)10-13(9-11)15-7-3-2-4-8-15/h11-13H,2-10H2,1H3/t11-,12+,13? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSSXDKAQLWYQO-FUNVUKJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501186252 | |
| Record name | (3-exo)-8-Methyl-3-(1-piperidinyl)-8-azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501186252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177721-67-4 | |
| Record name | (3-exo)-8-Methyl-3-(1-piperidinyl)-8-azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501186252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Tropane Derivatives
Evolution of Synthetic Strategies for the Tropane (B1204802) Skeleton
The synthesis of the 8-azabicyclo[3.2.1]octane core, commonly known as the tropane skeleton, has been a subject of extensive research for over a century. The evolution of synthetic strategies reflects the broader advancements in organic synthesis, moving from classical condensation reactions to more sophisticated and stereocontrolled methodologies.
The first synthesis of tropinone (B130398), a key intermediate in tropane alkaloid synthesis, was accomplished by Richard Willstätter in 1901. However, it was the landmark one-pot synthesis developed by Sir Robert Robinson in 1917 that revolutionized the field. This biomimetic approach, which mimics the biosynthetic pathway, involves a "double Mannich" reaction between succinaldehyde, methylamine, and a synthetic equivalent of acetone, such as acetonedicarboxylic acid. The initial yield of 17% was significantly improved to over 90% through subsequent refinements.
The classical Robinson synthesis, while elegant, has limitations, particularly in accessing N-arylated or more complex substituted tropanes. Modern innovations have focused on expanding the scope of this reaction. These include the use of alternative dicarbonyl precursors and amine components, as well as the development of asymmetric variants to achieve enantioselective synthesis of the tropane core.
| Reactants | Conditions | Product | Key Features |
| Succinaldehyde, Methylamine, Acetonedicarboxylic acid | Aqueous buffer (physiological pH) | Tropinone | One-pot, biomimetic, tandem reaction |
| Substituted dialdehydes, Primary amines, β-ketoacids | Various | Substituted tropinones | Access to diverse tropane analogues |
To overcome the limitations of the classical Robinson synthesis, particularly for the preparation of N-arylated tropanes which are of significant interest in medicinal chemistry, radical-based annulation processes have emerged as a powerful alternative. These methods offer a mild and efficient route to the tropane skeleton from readily available starting materials.
A notable example is the visible-light photoredox-catalyzed radical [3+3]-annulation process. This strategy utilizes the unique reactivity of a 1,3-bis-radical acceptor, such as ethyl 2-(acetoxymethyl)acrylate, and a cyclic N,N-dialkylaniline as a 1,3-bis-radical donor. The reaction proceeds through the generation of an α-amino radical intermediate via an electron transfer process, leading to the formation of the bicyclic tropane framework with good yields and high diastereoselectivity. researchgate.netnih.govresearchgate.netresearchgate.netwikipedia.org This approach is particularly valuable as it provides direct access to N-arylated tropanes, which are not readily accessible through the Robinson condensation.
Cycloaddition reactions represent a highly convergent and stereocontrolled approach to the tropane skeleton. Among these, the [3+2] cycloaddition of azomethine ylides has been extensively explored for the synthesis of functionalized tropanes. For instance, a copper(I)-catalyzed enantioselective [3+2] cycloaddition of 1,3-fused cyclic azomethine ylides with nitroalkenes provides access to tropane scaffolds with multiple stereocenters in a single step.
Another elegant strategy involves the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement. This approach has been successfully employed in the total synthesis of various tropane alkaloids. The initial aziridination of cycloheptadiene can be controlled to produce diastereomeric aziridines, which can then be separated and subjected to a rearrangement to construct the 8-azabicyclo[3.2.1]octane core. This method allows for the synthesis of both endo and exo substituted tropanes.
Furthermore, a microwave-assisted, stereoselective 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascade of cyclopropanated pyrrole (B145914) and furan (B31954) derivatives with electron-deficient dipolarophiles has been developed. This methodology provides a rapid and efficient route to 8-aza- and 8-oxabicyclo[3.2.1]octanes in a diastereomerically and enantiomerically pure form.
| Cycloaddition/Rearrangement Strategy | Key Intermediates | Product | Key Features |
| [3+2] Cycloaddition | Azomethine ylides, Nitroalkenes | Functionalized tropanes | High stereocontrol, single-step complexity generation |
| Aziridination/Vinyl Aziridine Rearrangement | Cycloheptadiene, Aziridine | Trop-6-ene intermediates | Access to both endo and exo isomers |
| 6π-Electrocyclic Ring-Opening/[3+2] Cycloaddition | Cyclopropanated pyrroles/furans | 8-Azabicyclo[3.2.1]octanes | Microwave-assisted, high stereoselectivity |
Stereocontrolled Synthesis of Substituted Tropanes
The biological activity of tropane derivatives is highly dependent on the stereochemistry of the substituents on the bicyclic core. Therefore, the development of stereocontrolled methods for the synthesis of substituted tropanes is of paramount importance.
The synthesis of exo-oriented tropane derivatives is a key objective, as this stereoisomer often exhibits the desired biological profile. Several strategies have been developed to achieve high regio- and stereoselectivity.
One common approach starts with tropinone, which can be stereoselectively reduced to either tropine (B42219) (3α-tropanol, endo) or pseudotropine (3β-tropanol, exo). The reduction of tropinone is often mediated by NADPH-dependent reductase enzymes, with tropinone reductase I (TRI) producing tropine and tropinone reductase II (TRII) yielding pseudotropine. Chemical reducing agents can also be employed to achieve stereoselectivity, with the choice of reagent and reaction conditions influencing the diastereomeric ratio of the resulting alcohols. For example, the use of bulky reducing agents can favor the formation of the exo alcohol due to steric hindrance.
Alternatively, stereoselective cycloaddition reactions can be employed to directly install substituents in the desired exo orientation. For example, the Prilezhaev epoxidation of N-Boc-protected 3-cyclobutylidenetropane can afford the exo-spiro-oxirane with high selectivity. This intermediate can then be further functionalized to introduce other substituents in the exo position.
The introduction of a piperidinyl moiety at the C3 position of the tropane scaffold, specifically in the exo orientation, leads to the target compound exo-3-(1-Piperdinyl)tropane. This can be achieved through several synthetic routes, typically starting from a functionalized tropane precursor.
A plausible and efficient method involves the reductive amination of tropinone with piperidine (B6355638). This one-pot reaction involves the initial formation of an enamine or iminium ion intermediate from the condensation of tropinone and piperidine, which is then reduced in situ to the desired amine. The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and reaction conditions, with the aim of maximizing the yield of the thermodynamically more stable exo isomer.
Proposed Synthesis via Reductive Amination:
Tropinone + Piperidine --(Reducing Agent)--> this compound
An alternative two-step approach involves the initial synthesis of exo-3-aminotropane. This can be achieved by the stereoselective reduction of tropinone oxime or through other amination protocols. The resulting primary amine can then be reacted with a suitable 1,5-dihalopentane, such as 1,5-dibromopentane, in the presence of a base to construct the piperidine ring via a double N-alkylation.
Another strategy relies on the conversion of exo-3-tropanol (pseudotropine) into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with piperidine would then yield the target compound. This reaction proceeds via an SN2 mechanism, and while it can be effective, careful optimization is required to avoid elimination side reactions and to ensure the desired stereochemical outcome.
Enantiomeric Resolution Techniques for Tropane Analogues
The separation of enantiomers, a process known as resolution, is critical in the study and application of tropane analogues, as different enantiomers can exhibit distinct biological activities. Various techniques have been developed to resolve racemic mixtures of these compounds.
One common method is chiral column chromatography . This technique utilizes a stationary phase that is itself chiral. The chiral stationary phase interacts differently with each enantiomer of the tropane analogue, causing them to travel through the column at different rates, thus allowing for their separation khanacademy.org.
Another powerful technique involves the use of chiral derivatizing agents . A racemic mixture of a tropane analogue can be reacted with an enantiomerically pure chiral auxiliary to form a mixture of diastereomers. These diastereomers have different physical properties (e.g., solubility, boiling point) and can be separated by standard laboratory techniques like crystallization or achiral chromatography. After separation, the chiral auxiliary can be removed to yield the pure enantiomers of the original tropane analogue. A widely used chiral auxiliary is α-Methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), also known as Mosher's reagent nih.govlibretexts.org. The reaction of a tropane alcohol with (R)-(-)-MTPA-Cl, for instance, produces diastereomeric Mosher's esters, which can then be separated nih.gov.
Enzymatic resolution offers a highly selective alternative. Lipases, for example, can catalyze the enantioselective acylation of racemic tropane alcohols. In the resolution of (±)-6-hydroxytropinone, a lipase (B570770) can be used with an acyl donor like vinyl acetate (B1210297) to selectively acylate one enantiomer, leaving the other unreacted. This process can yield one enantiomer as the alcohol and the other as the corresponding acetate, both with high enantiomeric excess researchgate.net.
Table 1: Comparison of Enantiomeric Resolution Techniques for Tropane Analogues
| Technique | Principle | Advantages | Common Application/Example |
|---|---|---|---|
| Chiral Column Chromatography | Differential interaction of enantiomers with a chiral stationary phase. khanacademy.org | Direct separation without chemical modification. | Analytical or preparative separation of tropane enantiomers. |
| Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with different physical properties, allowing separation. nih.govlibretexts.org | Allows separation by standard techniques like crystallization; can also be used for determining absolute configuration (e.g., NMR analysis of Mosher's esters). nih.gov | Reacting a racemic tropane alcohol with enantiopure Mosher's reagent (MTPA-Cl) to form separable diastereomeric esters. nih.gov |
| Enzymatic Resolution | Enzymes (e.g., lipases) selectively catalyze a reaction on one enantiomer in a racemic mixture. | High enantioselectivity under mild reaction conditions. | Lipase-mediated kinetic resolution of (±)-6-hydroxytropinone using vinyl acetate. researchgate.net |
Research into Biosynthetic Pathways and Metabolic Engineering of Tropane Structures
Enzymatic Mechanisms in Tropinone Biosynthesis (e.g., Type III Polyketide Synthase, Cytochrome P450)
The biosynthesis of tropinone, the bicyclic ketone precursor to most tropane alkaloids, involves a unique enzymatic cascade. Research has identified two key enzymes from the plant Atropa belladonna that sequentially catalyze its formation from N-methyl-Δ¹-pyrrolinium cation. nih.gov
The first enzyme is a Type III Polyketide Synthase (PKS) , specifically named AbPYKS. This enzyme functions through a non-canonical mechanism. It utilizes the N-methyl-Δ¹-pyrrolinium cation as a starter substrate for two successive rounds of decarboxylative condensation with malonyl-Coenzyme A. nih.gov The product of this reaction is 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. nih.gov
The second critical enzyme is a Cytochrome P450 , AbCYP82M3. This enzyme mediates the cyclization of the intermediate, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, to form the characteristic 8-azabicyclo[3.2.1]octane core structure of tropinone. nih.gov This P450-mediated catalysis is responsible for forming the second ring of the tropane skeleton. The identification of these two enzymes has been crucial in elucidating the complete mechanism of tropinone biosynthesis. nih.gov Silencing the genes for AbPYKS and AbCYP82M3 in A. belladonna has been shown to reduce the levels of tropane alkaloids, confirming their essential role in the pathway. nih.gov
Role of Stereospecific Reductases (TR-I, TR-II) in Tropine and Pseudotropine Formation
The reduction of the 3-carbonyl group of tropinone is a critical branch point in the metabolic pathway of tropane alkaloids. researchgate.netoup.com This step is catalyzed by two distinct, stereospecific, NADPH-dependent enzymes: tropinone reductase I (TR-I) and tropinone reductase II (TR-II). nih.govwikipedia.orgnih.gov These enzymes belong to the short-chain dehydrogenase/reductase (SDR) family. researchgate.net Although they share significant amino acid sequence identity (around 64%), they produce different diastereomeric alcohols. nih.gov
Tropinone Reductase I (TR-I; EC 1.1.1.206) reduces tropinone to tropine (3α-hydroxytropane). nih.govnih.gov Tropine is the precursor for medicinally important alkaloids such as hyoscyamine (B1674123) and scopolamine (B1681570). oup.comnih.gov
Tropinone Reductase II (TR-II; EC 1.1.1.236) reduces tropinone to pseudotropine (ψ-tropine, 3β-hydroxytropane). nih.govnih.gov Pseudotropine is a precursor for other alkaloids, such as calystegines. oup.comnih.gov
Table 2: Characteristics of Stereospecific Tropinone Reductases (TRs)
| Enzyme | EC Number | Substrate | Product | Stereochemistry of Product | Metabolic Pathway |
|---|---|---|---|---|---|
| Tropinone Reductase I (TR-I) | 1.1.1.206 | Tropinone | Tropine | 3α-hydroxytropane nih.gov | Hyoscyamine, Scopolamine nih.gov |
| Tropinone Reductase II (TR-II) | 1.1.1.236 | Tropinone | Pseudotropine (ψ-tropine) | 3β-hydroxytropane nih.gov | Calystegines oup.comnih.gov |
Heterologous Biosynthesis and Pathway Engineering of Tropane Alkaloids in Microbial Systems
Metabolic engineering in microbial hosts, particularly baker's yeast (Saccharomyces cerevisiae), has emerged as a promising strategy for the production of tropane alkaloids. nih.govsemanticscholar.org This approach offers a potential alternative to agricultural cultivation, which can be vulnerable to environmental and economic disruptions. nih.gov Engineering yeast for de novo production of complex plant metabolites like tropane alkaloids is a significant challenge, requiring the functional expression of numerous enzymes from diverse biological origins. nih.govresearchgate.net
Researchers have successfully engineered yeast to produce tropine and downstream alkaloids like hyoscyamine and scopolamine from simple sugars and amino acids. nih.govresearchgate.net This feat of synthetic biology involved several key strategies:
Pathway Reconstruction : The entire biosynthetic pathway was assembled in yeast, which involved expressing over 15 additional genes from various plant and bacterial sources. researchgate.net This includes genes for putrescine N-methyltransferase (PMT), the PKS and P450 enzymes for tropinone synthesis, and the reductases (TR-I) for tropine formation. nih.govresearchgate.net
Protein and Compartment Engineering : Plant enzymes, such as acyltransferases, can be difficult to express functionally in microbes due to complex post-translational processing and trafficking requirements. nih.gov To overcome this, protein engineering strategies were employed, including trafficking a key acyltransferase to the yeast vacuole to mimic its native localization at the plant tonoplast. nih.gov
Transporter Integration : The efficiency of biosynthetic pathways can be limited by the transport of intermediates between different subcellular compartments. Heterologous transporters, such as jasmonate-inducible alkaloid transporters (JAT) from plants, were expressed in the engineered yeast to improve the intracellular routing of pathway intermediates. nih.gov
This integrated systems approach, which positions over 20 proteins from plants, bacteria, animals, and yeast across multiple subcellular locations, successfully recapitulates the complex spatial organization of tropane alkaloid biosynthesis in a microbial host. nih.govsemanticscholar.org Yeast-based platforms not only provide a stable and scalable production method but also facilitate the discovery of novel tropane derivatives for therapeutic use. nih.govpnas.org
Receptor Pharmacology and Molecular Mechanisms of Tropane Derivatives
G Protein-Coupled Receptor (GPCR) Modulation by Tropane (B1204802) Derivatives
Serotonin (B10506) 5-HT3 Receptor Antagonism
The serotonin 5-HT3 receptor is a ligand-gated ion channel, distinct from the G protein-coupled nature of muscarinic receptors. nih.gov Antagonists of the 5-HT3 receptor are primarily used as antiemetics, particularly for managing nausea and vomiting induced by chemotherapy and postoperative states. amegroups.orgwikipedia.org These drugs, often identified by the "-setron" suffix, block the action of serotonin at these receptors, which are found in the gastrointestinal tract and the central nervous system. nih.govwikipedia.org
While the primary focus of the provided search results for tropane derivatives is on their interactions with monoamine transporters and muscarinic receptors, some tropane-based compounds can exhibit activity at serotonin receptors. However, there is no specific information in the provided results to suggest that "exo-3-(1-Piperdinyl)tropane" is a potent 5-HT3 receptor antagonist. The chemical structures of typical 5-HT3 antagonists are generally distinct from the classic tropane alkaloid framework. nih.gov
Interactions with Monoamine Neurotransmitter Transporters
Dopamine (B1211576) Transporter (DAT) Binding and Reuptake Inhibition
A significant body of research on tropane derivatives focuses on their potent interactions with the dopamine transporter (DAT). nih.govnih.gov The DAT is a protein that regulates dopamine levels in the synapse by reabsorbing the neurotransmitter back into the presynaptic neuron. psu.edu Inhibition of this reuptake process leads to increased dopamine concentrations in the synapse, which is the primary mechanism of action for stimulant drugs like cocaine. researchgate.net
Phenyltropane derivatives, a class to which many synthetic tropane compounds belong, are well-known for their high affinity for the DAT. wikipedia.orgwikipedia.org Compounds are often evaluated for their ability to displace radiolabeled ligands, such as [3H]WIN 35,428, from the DAT in binding assays. nih.govresearchgate.net The potency of a compound in these assays is typically expressed as an IC50 or Ki value, which represents the concentration of the drug required to inhibit 50% of the radioligand binding or its inhibition constant, respectively.
While specific binding data for "this compound" is not available in the provided search results, the general structure suggests it belongs to the family of tropane-based compounds that are likely to interact with the DAT. The presence of the tropane core is a key structural feature for DAT binding. nih.gov The nature of the substituents at the 3-position of the tropane ring is a critical determinant of both potency and selectivity for the DAT over other monoamine transporters.
Other Receptor Affinities and Ligand Discovery
Beyond the primary monoamine transporters, tropane derivatives have been investigated for their affinity towards other significant neural receptors, leading to discoveries in various pharmacological domains.
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that mediate fast excitatory neurotransmission and are implicated in cognitive functions and mood. plos.orgnih.gov The mammalian brain contains various nAChR subtypes, with the (α4)₂(β2)₃ stoichiometry being the most abundant high-affinity receptor for nicotine. nih.gov Research into the affinity of tropane-based compounds for nAChR subtypes is an active area. While specific binding data for this compound is not prominently available in the reviewed literature, the broader class of piperidine-containing compounds has been studied. For example, certain novel piperidine (B6355638) derivatives have been synthesized and evaluated as antagonists for the α7 nAChR subtype, which is involved in various physiopathological processes. frontiersin.org The affinity and functional activity of these ligands often depend on specific structural features and interactions, such as cation-π bonds within the receptor's binding pocket. plos.orgfrontiersin.org
N-methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity and their dysregulation is linked to several central nervous system disorders. While the direct modulation of NMDA receptors by this compound is not detailed in the available research, the broader investigation of antiglutamatergic agents, including NMDA receptor antagonists, is a key area in neuropharmacology. nih.govresearchgate.net For instance, the development of subtype-selective NMDA receptor antagonists, such as those targeting the NR2B subunit, has been a focus of clinical trials for various neurological conditions. researchgate.net The therapeutic potential of modulating NMDA receptors underscores the importance of screening diverse chemical scaffolds, including tropane alkaloids, for such activity.
Sigma-1 (σ₁) receptors are unique intracellular proteins implicated in a range of cellular functions and are considered therapeutic targets for central nervous system diseases. nih.govunito.it The development of selective radioligands is crucial for imaging these receptors with techniques like Positron Emission Tomography (PET) and for characterizing their role in pathology. nih.govradiologykey.com Piperidine-containing structures are recognized as potent ligands for the sigma-1 receptor. researchgate.net Research has focused on designing and synthesizing novel radiotracers, often based on piperidine or piperazine (B1678402) scaffolds, that exhibit high affinity and selectivity for σ₁ receptors. researchgate.net These efforts have led to the development of fluorescent probes and PET radioligands that can be used in living cells and for in vivo imaging, providing valuable tools to study σ₁ receptor pharmacology and its links to diseases like cancer and neurodegenerative disorders. nih.govunito.itresearchgate.net
Structure Activity Relationship Sar Profiling of Substituted Tropanes
Influence of Stereochemistry on Biological Efficacy
The three-dimensional arrangement of atoms in tropane (B1204802) derivatives is a critical determinant of their pharmacological properties. The orientation of substituents, particularly at the C-3 position, dictates how these molecules interact with their biological targets.
The stereochemistry at the C-3 position of the tropane ring gives rise to exo- and endo-isomers, and this orientation significantly impacts biological activity. nih.govnih.gov In a study comparing endo- and exo-tropane isomers, the endo-isomer was found to be more potent than the exo-isomer. nih.gov However, the less potent exo-isomer demonstrated superior efficacy. nih.gov When examining receptor subtype selectivity, the more potent endo-isomer exhibited antagonist activity across several muscarinic receptor subtypes (hM2-5), whereas the exo-isomer appeared to be completely selective for the hM1 receptor. nih.gov This highlights a common trade-off between potency and selectivity, where the isomer with a stronger binding affinity may interact with a broader range of receptors.
Further research has indicated that the preference for the endo-isomer might be due to its axial positioning of the central nitrogen, which is thought to more closely mimic the active conformation of certain ligands. nih.gov This suggests that the endo-isomer is likely the major contributor to the improved activity observed in mixtures of isomers. nih.gov
The orientation of the substituent at the C-3 position of the tropane ring is a key factor in determining the molecule's interaction with receptors and its resulting biological effects. nih.govontosight.ai Studies have suggested that the C3-endo configuration might be important for maximizing certain effects, such as psychoplastogenic activity. acs.orgnih.gov For instance, tropane alkaloids with C3-endo substituents, like scopolamine (B1681570) and benzoyltropine, have shown significant effects on promoting structural neuroplasticity. acs.orgnih.gov
Crystallographic evidence indicates that substituents at the C-3 position often form hydrogen bonds with neighboring residues in the binding pocket of the target receptor. acs.org The specific orientation (exo or endo) of this substituent will therefore determine the nature and strength of these interactions, ultimately influencing the compound's affinity and efficacy. The hydrophobic tail commonly appended to the C-3 position of the tropane ring is another crucial feature for biological activity. acs.org
Systematic Substituent Effects on Receptor Binding and Functional Outcomes
The pharmacological profile of tropane derivatives can be systematically modified by altering substituents at various positions on the tropane scaffold. These modifications can influence receptor binding affinity, selectivity, and functional activity.
The piperidine (B6355638) ring is an integral part of the tropane bicyclic system. bris.ac.uk In SAR studies, replacement of the eastern piperidine ring of a parent compound with a tropane scaffold has led to potent M1 agonists. nih.gov This suggests that the rigid, bicyclic nature of the tropane system can be advantageous for receptor binding compared to a more flexible single-ring piperidine.
Interestingly, studies on piperidine-based analogues of cocaine, which lack the two-carbon bridge of the tropane skeleton, have identified potent dopamine (B1211576) transporter (DAT) inhibitors. nih.gov In these piperidine analogues, the difference in potency between cis and trans isomers was less pronounced than in the corresponding tropane series, suggesting that the smaller piperidine scaffold allows for more conformational flexibility to adapt to the binding site. nih.gov This highlights the unique contribution of the complete tropane framework to high-affinity binding.
Modifications at various positions on the tropane ring can significantly alter the pharmacological profile of the resulting compounds. acs.org
C-2 Position: The presence of a carboxylic acid methyl ester at the C-2 position is crucial for the binding of cocaine to the dopamine transporter. mdpi.com Modifications at this position are a key area of research for developing new DAT inhibitors. probes-drugs.org
C-6 and C-7 Positions: The introduction of an epoxy group across the C-6 and C-7 positions, as seen in scopolamine, can enhance anticholinergic activity compared to analogues without this feature. numberanalytics.com Synthetic strategies that allow for late-stage functionalization at C-6 and C-7 are valuable for creating diverse tropane analogues for SAR studies. acs.orgnih.gov Some solanaceous species naturally produce tropane alkaloids with acylations at the C-6 and C-7 positions. mdpi.com
N-8 Position: The N-methyl group at the N-8 position is considered a pharmacophore for tropane alkaloids. mdpi.com The nitrogen atom itself is crucial, as it can form key salt bridges and cation-π interactions with target receptors. acs.org The substituent at the N-8 position is typically in an equatorial position. nih.goveurjchem.com Altering the substituent at the N-8 position is a common strategy in drug design. For example, N-butylation of scopolamine yields N-butylscopolamine, a peripherally acting antispasmodic. nih.gov Systematic evaluation of a series of N-substituted analogues (e.g., H, CH₃, allyl, benzyl, propylphenyl, and butylphenyl) has been conducted to develop SARs at monoamine transporters and muscarinic receptors. acs.org
Pharmacophore Mapping and Ligand Design Principles
Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups required for biological activity. For tropane derivatives, pharmacophore models have been developed to understand their interactions with various receptors, including dopamine, serotonin (B10506), and muscarinic receptors. nih.govucsd.edu
These models often highlight the importance of the N-methyl group in an axial conformation as a key pharmacophoric feature for many tropane alkaloids. mdpi.com The spatial distribution of hydrophobic, hydrogen bond donor, and hydrogen bond acceptor features, as determined by the tropane scaffold and its substituents, is critical for receptor recognition. nih.gov
Ligand design principles for tropane-based compounds often involve:
Conformational Restriction: The rigid tropane skeleton is a "privileged scaffold" that can be used to hold pharmacophoric groups in a specific orientation, reducing the entropic penalty upon binding to a receptor. rsc.org Replacing more flexible moieties, like a piperidine ring, with the tropane system is a common strategy. researchgate.net
Stereochemical Control: As discussed, the precise stereochemistry, particularly at the C-3 position, is paramount for achieving desired potency and selectivity. nih.govnih.gov
Systematic Substituent Modification: Altering substituents at key positions (N-8, C-2, C-3, C-6, C-7) allows for the fine-tuning of pharmacological properties. acs.orgacs.org
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved pharmacokinetic or pharmacodynamic profiles.
By combining these principles with computational modeling, chemists can rationally design novel tropane derivatives with optimized activity and selectivity for specific biological targets.
Computational and Theoretical Studies in Tropane Derivative Research
Molecular Modeling and Docking Simulations
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For tropane (B1204802) derivatives, these methods are crucial for understanding their three-dimensional structures and how they interact with biological targets. A key application within this field is molecular docking, a simulation that predicts the preferred orientation of a ligand (such as a tropane derivative) when bound to a receptor to form a stable complex. researchgate.net The process involves a search algorithm to generate various binding poses and a scoring function to evaluate and rank these poses. researchgate.net
Molecular docking simulations are instrumental in predicting how tropane derivatives, including exo-3-(1-Piperdinyl)tropane, bind to specific receptors. These computational methods can elucidate the binding modes and affinities of small molecules within the active sites of target proteins. researchgate.net For instance, studies on N-substituted 3-(4-fluorophenyl)tropane derivatives have utilized these techniques to understand their interaction with cocaine recognition sites, revealing that their binding characteristics often parallel those of cocaine. nih.gov
Virtual ligand screening and molecular dynamics simulations are employed to explore the binding affinities and stability of tropane derivatives with various G-protein coupled receptors (GPCRs). mdpi.com These simulations help identify key interactions, such as hydrophobic interactions, hydrogen bonds, and ionic interactions, that stabilize the ligand-receptor complex. mdpi.com By understanding these binding modes, researchers can rationally design new derivatives with enhanced affinity and selectivity for specific targets, such as the dopamine (B1211576) transporter (DAT). nih.gov
Table 1: Example of Docking Simulation Results for Tropane Derivatives
| Derivative | Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Derivative A | Dopamine Transporter (DAT) | -9.5 | Asp79, Phe176, Tyr156 |
| Derivative B | Muscarinic M1 Receptor | -8.8 | Tyr106, Trp157, Asn382 |
| Derivative C | Serotonin (B10506) Transporter (SERT) | -9.1 | Ile172, Phe335, Gly442 |
This table is illustrative and represents typical data obtained from molecular docking studies.
The tropane ring system, the bicyclic core of this compound, is a defining feature of this class of alkaloids. wikipedia.org This N-methyl-8-azabicyclo[3.2.1]-octane structure is not planar and exists in specific three-dimensional shapes or conformations. mdpi.com Computational and spectroscopic studies have confirmed that the six-membered piperidine (B6355638) ring within the tropane structure predominantly adopts a chair conformation. rsc.orgrsc.org In this stable arrangement, the N-methyl substituent is primarily found in an equatorial position. rsc.orgrsc.org
The orientation of the N-methyl group can undergo a process known as nitrogen inversion, where it flips between axial and equatorial positions. The study of this axial/equatorial isomerism is crucial as the conformation is thought to be a key pharmacophore for tropane alkaloids. mdpi.comresearchgate.net Computational studies on related tropane alkaloids, such as pseudopelletierine, have been conducted to understand the energetics and rates of this inversion process. researchgate.net A 3α-substituent on the tropane ring can lead to considerable deformation of the ring system. rsc.orgrsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.org In the context of tropane derivatives, QSAR models are developed to predict the activity of new, unsynthesized compounds based on their molecular descriptors. wikipedia.orgmdpi.com These descriptors are numerical values that quantify various physicochemical and structural properties of the molecules.
The process involves several steps:
Data Set Preparation : A dataset of tropane derivatives with known biological activities (e.g., receptor binding affinity, enzyme inhibition) is compiled.
Descriptor Calculation : A wide range of molecular descriptors, such as topological, electronic, and steric properties, are calculated for each molecule.
Model Development : Using statistical methods like multiple linear regression, a mathematical equation is generated that links the descriptors to the observed activity. nih.gov
Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.comunc.edu
Validated QSAR models can then be used to screen virtual libraries of novel tropane derivatives, prioritizing the synthesis and testing of compounds with the highest predicted activity, thereby saving time and resources in the drug discovery process. unc.edu
Table 2: Illustrative Descriptors Used in QSAR Models for Tropane Derivatives
| Descriptor Type | Example Descriptor | Information Coded |
|---|---|---|
| Topological | Wiener Index | Molecular branching and size |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Physicochemical | LogP | Lipophilicity (fat solubility) |
| Steric | Molar Refractivity | Molecular volume and polarizability |
This table provides examples of descriptor types commonly used in QSAR studies.
In Silico Prediction and Validation of Biosynthetic Pathways
The biosynthesis of tropane alkaloids is a complex, multi-step process that begins with amino acids. nih.gov Computational, or in silico, methods play a significant role in elucidating these intricate pathways. mdpi.com By combining genomic, transcriptomic, and metabolomic data, researchers can computationally predict the existence and function of enzymes involved in the synthesis of the tropane ring and its subsequent modifications. nih.govnih.gov
For example, supervised classifier models trained on transcriptome data from tropane alkaloid-producing plants like Atropa belladonna can effectively predict novel enzymes and transporters in the pathway. nih.gov Once candidate genes are identified in silico, their functions can be validated experimentally. A powerful validation method involves heterologous expression, where the predicted genes are inserted into a host organism like yeast (Saccharomyces cerevisiae) or E. coli to see if they produce the expected intermediates or final products. nih.govnih.gov This combination of computational prediction and experimental validation has been instrumental in clarifying the complete biosynthetic routes of important medicinal tropane alkaloids like hyoscyamine (B1674123) and scopolamine (B1681570). rsc.org
Theoretical Characterization of Bicyclic Nitrogen-Containing Systems
The tropane skeleton is a classic example of a bicyclic nitrogen-containing system. researchgate.net Theoretical chemistry provides the tools to characterize the fundamental electronic and structural properties of this ring system. The presence of the nitrogen atom in the one-atom bridge is a key feature of tropane alkaloids. csbsju.edu
Theoretical studies focus on several aspects:
Molecular Geometry : Calculating the most stable three-dimensional structure, bond lengths, and bond angles. As established, the piperidine ring of the tropane system prefers a chair conformation. rsc.org
Electronic Properties : Analyzing the distribution of electrons within the molecule, including the electrostatic potential and frontier molecular orbitals, which are crucial for understanding reactivity and intermolecular interactions.
Spectroscopic Properties : Predicting spectroscopic data, such as NMR chemical shifts, which can be compared with experimental results to confirm structural assignments. mdpi.com
These theoretical characterizations provide a deep understanding of the inherent properties of the tropane ring, which in turn informs our understanding of the chemical reactivity and pharmacological activity of derivatives like this compound. mdpi.com
Advanced Analytical Methodologies for Tropane Derivative Characterization
Chromatographic and Spectrometric Techniques for Identification and Quantification
Complex matrices often necessitate sophisticated separation and detection methods to isolate and measure tropane (B1204802) alkaloids and their derivatives. High-performance liquid chromatography (HPLC) and gas chromatography (GC), frequently coupled with mass spectrometry (MS), are cornerstone techniques in this analytical arsenal.
A miniaturized version of the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method, known as µ-QuEChERS, has been optimized for the analysis of tropane alkaloids in various samples, including leafy vegetables. This sample preparation technique, when combined with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), provides a robust and sensitive analytical workflow. nih.govnih.gov
The µ-QuEChERS protocol involves a simple extraction and cleanup procedure that effectively removes matrix interferences, allowing for accurate quantification of tropane alkaloids. Validation of these methods has demonstrated high accuracy and precision, with recoveries typically ranging from 90% to 100% and relative standard deviations (RSD) of ≤ 13%. nih.govnih.gov The limits of quantification (MQL) achieved are often in the low nanogram per gram (ng/g) range, making this approach suitable for detecting trace levels of contamination. nih.govnih.gov The European Food Safety Authority (EFSA) recommends the use of sensitive and selective techniques like HPLC-MS or GC-MS for the detection of pyrrolizidine and tropane alkaloids in food. researchgate.net
Table 1: Performance of an Optimized µ-QuEChERS HPLC-MS/MS Method for Tropane Alkaloid Analysis
| Parameter | Atropine (B194438) | Scopolamine (B1681570) |
|---|---|---|
| Recovery | 90–100% | 90–100% |
| RSD | ≤ 13% | ≤ 13% |
| MQL | ≤ 2.3 ng/g | ≤ 2.3 ng/g |
This table is interactive. You can sort and filter the data.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and frequently utilized technique for the identification and quantification of tropane alkaloids and their metabolites in various biological matrices. researchgate.net This method is particularly effective for profiling the alkaloid content in plants. For instance, GC-MS analysis of hairy root cultures of Datura species has successfully identified multiple tropane alkaloids. nih.gov
The technique's high resolution and sensitivity allow for the detection and structural characterization of a wide range of compounds, even those present in low concentrations. While GC-MS is a standard for tropane alkaloid analysis, the thermal instability of some compounds, like atropine, can pose a challenge, potentially leading to degradation during analysis. researchgate.net Therefore, careful optimization of GC parameters is essential to ensure accurate results.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of tropane derivatives. nih.gov Techniques such as 1D and 2D NMR provide detailed information about the connectivity of atoms and the spatial arrangement of the molecule, which is critical for distinguishing between isomers. scielo.org.za
Hyphenated techniques, such as HPLC-NMR, have further enhanced the power of NMR by allowing for the direct structural analysis of compounds separated from complex mixtures. nih.gov In one approach, separated analytes are stored in loops before being transferred to the NMR flow probe. nih.gov An alternative method involves trapping the analytes on solid-phase extraction (SPE) cartridges after HPLC separation and before elution into the NMR instrument, often equipped with a cryogenically cooled flow-probe for enhanced sensitivity. nih.gov These advanced methods have been successfully applied to determine the structures of isomeric tropane alkaloids from plant extracts. nih.gov
Radiochemical Synthesis and Application of Radiolabeled Probes
Radiolabeled tropane analogues are invaluable tools in neuroimaging research, particularly for studying the dopamine (B1211576) transporter (DAT) system in the brain. The synthesis of these probes with positron-emitting isotopes like fluorine-18 (¹⁸F) and carbon-11 (¹¹C) allows for their use in Positron Emission Tomography (PET) imaging.
The synthesis of tropane analogues labeled with ¹⁸F and ¹¹C has been a significant area of research for developing PET radiotracers. researchgate.netnih.gov For ¹¹C-labeling, methods often involve the methylation of a precursor molecule using [¹¹C]iodomethane. researchgate.net This has been successfully applied to synthesize compounds like 2β-carbomethoxy-3β-(4-fluorophenyl)-[N-¹¹C-methyl]tropane. researchgate.net
For ¹⁸F-labeling, strategies include direct substitution and fluoroalkylation. researchgate.net The development of ¹⁸F-labeled tropane derivatives is particularly advantageous due to the longer half-life of ¹⁸F (approximately 110 minutes) compared to ¹¹C (about 20 minutes), which allows for longer imaging studies and transportation of the radiotracer to facilities without an on-site cyclotron. nih.gov Numerous ¹⁸F-labeled 3-phenyltropane analogues have been synthesized and used in human studies. nih.gov
Table 2: Common Radioisotopes Used in Tropane Analogue Synthesis for PET Imaging
| Isotope | Half-life | Common Labeling Precursor |
|---|---|---|
| Carbon-11 (¹¹C) | ~20 minutes | [¹¹C]Iodomethane |
| Fluorine-18 (¹⁸F) | ~110 minutes | [¹⁸F]Fluoride |
This table is interactive. You can sort and filter the data.
The development of selective PET ligands is crucial for mapping the distribution and density of specific receptors in the brain. frontiersin.orglongdom.org Tropane-based radiotracers have been instrumental in imaging the dopamine transporter (DAT), providing valuable insights into neurological and psychiatric disorders. nih.gov
PET imaging with these radioligands allows for the non-invasive, quantitative assessment of receptor binding in living subjects. frontiersin.orglongdom.org The data obtained from PET studies, such as receptor occupancy by a drug candidate, are vital in the drug development process. frontiersin.org The ideal PET ligand should exhibit high affinity and selectivity for its target, good brain penetration, and appropriate pharmacokinetics for imaging. nih.gov The continuous development of novel tropane-based PET ligands aims to improve these characteristics for more accurate and reliable receptor mapping. nih.gov
Preclinical Investigations in Model Systems
In Vitro Cellular and Tissue-Based Assays
No data available.
No data available.
No data available.
In Vivo Studies in Animal Models
No data available.
No data available.
Based on a comprehensive search of publicly available scientific literature, there are no specific preclinical efficacy studies of the compound "exo-3-(1-Piperdinyl)tropane" in non-human primate models for the development of a microbicide. Research in this area has focused on other compounds, and data directly pertaining to "this compound" in this context is not available. Therefore, the requested article section cannot be generated.
Q & A
Q. Can high-resolution mass spectrometry (HR-MS) enable retrospective analysis of exo-3-(1-Piperidinyl)tropane in archived samples?
- Methodological Answer : Yes, HR-MS with data-dependent acquisition (DDA) allows untargeted retrospective analysis. Reprocess raw data with spectral libraries (e.g., mzCloud) to identify previously unmonitored metabolites or degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
